molecular formula C10H8BrNO2S B1440891 4-Bromo-7-(methylsulfonyl)quinoline CAS No. 1375302-40-1

4-Bromo-7-(methylsulfonyl)quinoline

Cat. No. B1440891
M. Wt: 286.15 g/mol
InChI Key: FIDAUAQEXHXMHD-UHFFFAOYSA-N
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Description

4-Bromo-7-(methylsulfonyl)quinoline is a compound with various scientific properties that make it useful in a wide range of applications. It has a molecular formula of C10H8BrNO2S and an average mass of 286.145 Da .


Synthesis Analysis

There are numerous methods for synthesizing quinoline and its derivatives . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 4-Bromo-7-(methylsulfonyl)quinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . It also contains a bromine atom and a methylsulfonyl group attached to the quinoline core .

Scientific Research Applications

Synthesis and Derivative Formation

4-Bromo-7-(methylsulfonyl)quinoline serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it is used in the synthesis of [1,2,3]triazolo[1,5-a]quinoline derivatives through reactions involving azido compounds and subsequent transformations, highlighting its utility in creating structurally diverse molecules (Pokhodylo & Obushak, 2019). Similarly, its derivatives have been synthesized to include a wide range of functional groups, such as amino, bromo, and methylsulfonyl, showcasing the compound's versatility in organic synthesis (Didenko et al., 2015).

Catalysis and Reaction Promotions

The compound also plays a role in catalytic processes and reaction promotions. For example, derivatives of 4-Bromo-7-(methylsulfonyl)quinoline have been utilized as efficient reagents in the synthesis of quinolines, demonstrating its importance in facilitating chemical transformations under various conditions (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Pharmaceutical Applications

In the pharmaceutical sector, 4-Bromo-7-(methylsulfonyl)quinoline derivatives have been developed as potent inhibitors, such as PDE4 inhibitors, demonstrating the compound's relevance in drug discovery and development processes. These inhibitors are synthesized through a highly convergent process, indicating the compound's utility in creating complex pharmaceutical agents (Conlon et al., 2006).

Antimicrobial and Antimalarial Properties

Moreover, quinoline-based triazoles synthesized from 4-Bromo-7-(methylsulfonyl)quinoline have been evaluated for their antimicrobial and antimalarial activities. These studies showcase the compound's potential in contributing to the development of new therapeutic agents targeting infectious diseases (Parthasaradhi et al., 2015).

Future Directions

Quinolines, including 4-Bromo-7-(methylsulfonyl)quinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry . Future research may focus on developing more efficient synthesis protocols and exploring new applications of this compound .

properties

IUPAC Name

4-bromo-7-methylsulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-15(13,14)7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDAUAQEXHXMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=NC=CC(=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-(methylsulfonyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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